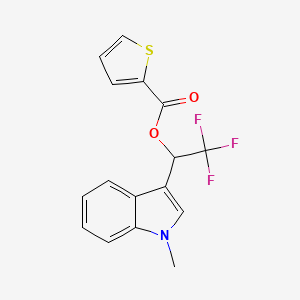

![molecular formula C19H18ClN3O4S B3141214 N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 478080-88-5](/img/structure/B3141214.png)

N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine

Descripción general

Descripción

N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine is a chemical compound with a complex structure . It is often used in various chemical and pharmaceutical research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This afforded an intermediate compound, which was then converted into a sulfonyl chloride. The final step involved a nucleophilic attack of the amines to give the desired sulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups including a sulfonyl group, a pyrimidinyl group, and a dimethylamine group . The presence of these groups contributes to the unique properties of the compound .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine and related compounds have been involved in various chemical reactions and synthesis processes:

- Sulfonyl Chlorides and Sulfonamides Synthesis : Reactions involving chlorosulfonic acid have led to the creation of sulfonyl chlorides and corresponding sulfonamides. For instance, N-Phenylmaltimide reacted with chlorosulfonic acid to yield sulfonyl chloride, which, when treated with dimethylamine, produced sulfonamides. Similar reactions were observed with various amines, leading to diverse sulfonamide derivatives (Cremlyn & Nunes, 1987).

- Crystal Structures and Hydrogen-Bonded Motifs : Studies on crystal structures of organic salts, such as pyrimethaminium benzenesulfonate monohydrate, revealed intricate hydrogen-bonded bimolecular ring motifs. These structures exhibited hydrogen bonding between protonated pyrimidine rings and sulfonate groups, forming distinct motifs like R22(8), which are crucial for understanding molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).

- Hydrogen Bonding in Crystal Structures : Various compounds like 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione have been studied for their crystal structures, emphasizing the role of hydrogen bonds. These structures highlighted how N-H...O hydrogen bonds link heterocyclic molecules into dimers or chains, providing insights into molecular assembly and interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Synthesis and Applications in Chemical Sensing

- Synthesis of Aza-Aromatic Hydroxylamine-O-Sulfonates : This compound has been involved in the synthesis of aza-aromatic hydroxylamine-O-sulfonates. These derivatives, obtained from reactions with acyl isothiocyanates, underwent tandem nucleophilic addition–electrophilic cyclization, leading to compounds with pronounced cytostatic activity against human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

- Development of Chromogenic Chemosensors : The compound's derivatives were used in the development of chromogenic chemosensors selective towards cyanide. This showcased the compound's potential in chemical sensing and analytical applications, demonstrating its utility beyond traditional synthesis and chemical reactions (Heying, Nandi, Bortoluzzi, & Machado, 2015).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-4-(4-methoxyphenoxy)-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-23(2)19-21-12-17(28(24,25)16-10-4-13(20)5-11-16)18(22-19)27-15-8-6-14(26-3)7-9-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOBNKBMUNENEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

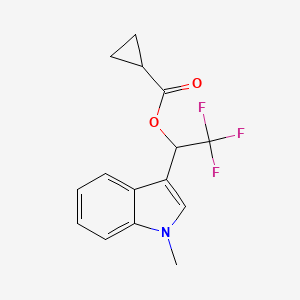

![4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3141133.png)

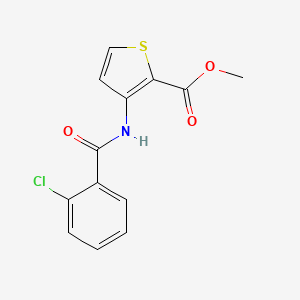

![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B3141140.png)

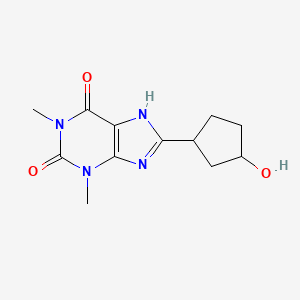

![1-Methyl-4-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B3141144.png)

![N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3141187.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3141195.png)

![6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141208.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B3141212.png)

![N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141217.png)

![2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3141234.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate](/img/structure/B3141244.png)